

# Dalpiciclib Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dalpiciclib hydrochloride** (also known as SHR-6390) is an orally active, highly selective, and potent small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed in China, it has demonstrated significant antitumor activity in various preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][4][5] This technical guide provides an in-depth overview of **Dalpiciclib hydrochloride**'s chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

# **Chemical Structure and Properties**

**Dalpiciclib hydrochloride** is a pyrido[2,3-d]pyrimidin-7-one derivative.[6] Its chemical identity and key properties are summarized below.



| Property Value    |                                                                                                                                  | Reference(s) |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | 6-acetyl-8-cyclopentyl-5-<br>methyl-2-[(5-piperidin-4-yl-2-<br>pyridinyl)amino]pyrido[2,3-<br>d]pyrimidin-7-one<br>hydrochloride | [7][8]       |  |
| Synonyms          | SHR-6390 hydrochloride                                                                                                           | [1][8]       |  |
| Molecular Formula | C25H31CIN6O2                                                                                                                     | [9][10]      |  |
| Molecular Weight  | 483.01 g/mol                                                                                                                     | [9][10]      |  |
| CAS Number        | 1637781-04-4 (for Dalpiciclib)                                                                                                   | [7][8]       |  |
| Appearance        | Powder                                                                                                                           | [9]          |  |
| Solubility        | Poor solubility. Soluble in DMSO at 5 mg/mL with ultrasonic warming and heating to 60°C.                                         | [10][11]     |  |
| SMILES            | Cc1c2cnc(Nc3ccc(cn3)C4CCN<br>CC4)nc2n(C5CCCC5)c(=O)c1<br>C(=O)C                                                                  | [6]          |  |
| InChI Key         | SGJLSPUSUBJWHO-<br>UHFFFAOYSA-N                                                                                                  | [6][7]       |  |

## Mechanism of Action: Selective CDK4/6 Inhibition

Dalpiciclib exerts its antineoplastic effects by selectively targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[12][13]

#### Signaling Pathway:

In many cancer types, including HR+ breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][13]

• Growth factor signaling increases the expression of D-type cyclins (Cyclin D1, D2, D3).[3]

### Foundational & Exploratory





- Cyclin D binds to and activates CDK4 and CDK6.[3]
- The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3][12]
- Phosphorylation of Rb causes it to release the E2F transcription factor.[3][13]
- Free E2F then activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to DNA replication and division.[3][12]

Dalpiciclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of Rb.[4][13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[11][13] The sequestration of E2F prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation. [3][12] Dalpiciclib has shown high selectivity and comparable potency against both CDK4 and CDK6.[11]





Click to download full resolution via product page

**Caption:** Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.



## **Pharmacodynamics and Preclinical Efficacy**

Dalpiciclib has demonstrated potent and selective inhibitory activity against CDK4 and CDK6, leading to significant anti-proliferative effects in retinoblastoma-positive cancer cell lines.

| Parameter | Value (IC50) | Target | Reference(s) |
|-----------|--------------|--------|--------------|
| Potency   | 12.4 nM      | CDK4   | [1][2][14]   |
| Potency   | 9.9 nM       | CDK6   | [1][2][14]   |

In vitro, Dalpiciclib inhibits cell proliferation in a dose-dependent manner and induces G1 cell cycle arrest.[1][2][15] In vivo, oral administration of **Dalpiciclib hydrochloride** has shown dose-dependent antitumor activity in human xenograft models of breast cancer and esophageal squamous cell carcinoma (ESCC).[1][10]

## **Pharmacokinetics**

A mass balance study in healthy male subjects following a single oral dose of 150 mg [14C]-labeled Dalpiciclib provided key pharmacokinetic data.[16]

| Parameter                                                | Mean Value                       | Reference(s) |
|----------------------------------------------------------|----------------------------------|--------------|
| Time to Peak Plasma<br>Concentration (T <sub>max</sub> ) | 3.00 hours                       | [16]         |
| Plasma Half-Life (t1/2) of Parent Drug                   | 43.5 hours                       | [16]         |
| Peak Plasma Concentration (C <sub>max</sub> )            | 42.9 ng/mL                       | [16]         |
| Area Under the Curve (AUC)                               | 1150 ng/mL*h (AUClast)           | [16]         |
| Route of Elimination                                     | Primarily fecal                  | [16]         |
| Excretion (at 312 hours)                                 | ~71.9% in feces, ~22.7% in urine | [16]         |
| Blood-to-Plasma Ratio (AUC)                              | 1.81                             | [16]         |



Metabolism: Thirteen metabolites have been identified, with the parent drug, SHR6390, being the main component found in plasma, urine, and stool.[16] Fecal clearance is the primary route of excretion for Dalpiciclib and its metabolites.[16]

# **Clinical Studies and Efficacy**

Dalpiciclib has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and promising efficacy, particularly when combined with endocrine therapy.[17][18]



| Trial              | Phase | Combinatio<br>n Therapy   | Patient<br>Population                                                 | Key<br>Efficacy<br>Outcome<br>(150 mg<br>dose)                                          | Reference(s<br>) |
|--------------------|-------|---------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------|------------------|
| First-in-<br>Human | I     | Monotherapy               | Advanced<br>Breast<br>Cancer<br>(HR+/HER2-)                           | Disease Control Rate (DCR): 80.0%; Median Progression- Free Survival (mPFS): 8.4 months | [17][19]         |
| (NCT039274<br>56)  | lb    | Letrozole/Ana<br>strozole | Advanced<br>Breast<br>Cancer<br>(untreated)                           | Objective Response Rate (ORR): 67.6%; mPFS: 24.1 months                                 | [18][20]         |
| (NCT039274<br>56)  | lb    | Fulvestrant               | Advanced Breast Cancer (progressed after ET)                          | ORR: 53.3%;<br>mPFS: 16.7<br>months                                                     | [18][20]         |
| DAWNA-1            | III   | Fulvestrant               | HR+/HER2-<br>Advanced<br>Breast<br>Cancer<br>(progressed<br>after ET) | mPFS: 15.7<br>months (vs.<br>7.2 months<br>with placebo)                                | [5]              |

The most common grade 3 or 4 adverse events reported are neutropenia and leukopenia.[18] [19] Based on these studies, the recommended Phase 2 and 3 dose is 150 mg administered



orally once daily for three weeks, followed by one week off.[17][18]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the evaluation of Dalpiciclib.

## **In Vitro Cell Proliferation Assay**

Objective: To determine the dose-dependent effect of **Dalpiciclib hydrochloride** on the proliferation of cancer cell lines.

#### Methodology:

- Cell Culture: Esophageal squamous cell carcinoma (Eca 109, Eca 9706) or other retinoblastoma-positive tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of Dalpiciclib hydrochloride
   (e.g., 0-4 μM or 0-10 μM) or a vehicle control (e.g., DMSO).[1][2][10]
- Incubation: Plates are incubated for a specified period (e.g., 72 hours or 6 days).[1][2]
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
- Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control, and dose-response curves are generated to calculate the IC<sub>50</sub> value.

### In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of **Dalpiciclib hydrochloride** in a living organism.

#### Methodology:

• Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.



- Tumor Implantation: Human cancer cells (e.g., breast cancer or ESCC cell lines) are subcutaneously injected into the flank of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into treatment and control groups.
   Dalpiciclib hydrochloride is administered orally via gavage at specified doses (e.g., 37.5, 75, 150 mg/kg) and schedules (e.g., once daily for 30 days or once weekly for 3 weeks).[1]
   [10] The control group receives a vehicle solution.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
   Tumor volume is calculated using the formula: (Length × Width²)/2.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.
- Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

## **Phase I Clinical Trial Design**

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and pharmacokinetic profile of Dalpiciclib in patients.





Click to download full resolution via product page

**Caption:** Workflow of a Phase I dose-escalation and expansion study for Dalpiciclib.



#### Methodology:

- Patient Population: Patients with advanced, therapy-resistant cancers (e.g., HR+/HER2advanced breast cancer) are enrolled.[19]
- Study Design: An open-label, 3+3 dose-escalation design is typically used.[17][19]
- Dosing Schedule: Patients receive a single oral dose of Dalpiciclib in the first week for initial pharmacokinetic analysis. After a washout period of at least seven days, they begin a 28-day cycle consisting of once-daily oral administration for three weeks, followed by a one-week rest period.[17][19]
- Dose Levels: The study starts at a low dose (e.g., 25 mg) and escalates in subsequent cohorts (e.g., 50, 75, 100, 125, 150, 175 mg) until the MTD is identified.[17]
- Endpoints: The primary endpoints are safety, tolerability, MTD, and pharmacokinetics. Secondary endpoints include preliminary antitumor activity, such as objective response rate and disease control rate.[17][19]
- Dose Expansion: Once the MTD or recommended Phase 2 dose is determined, expansion cohorts are enrolled at that dose level to gather more robust safety and efficacy data.[17]

## Conclusion

**Dalpiciclib hydrochloride** is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic profile and significant clinical activity in patients with HR+/HER2- advanced breast cancer. Its manageable safety profile and efficacy in combination with endocrine therapies establish it as a valuable therapeutic agent in oncology. Further research and ongoing clinical trials will continue to delineate its full potential across various cancer subtypes and treatment settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advancements in Dalpiciclib for the Treatment of Breast Cancer Patients: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging CDK4/6 inhibitor for breast cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.com]
- 6. GSRS [precision.fda.gov]
- 7. Dalpiciclib Wikipedia [en.wikipedia.org]
- 8. Dalpiciclib | C25H30N6O2 | CID 86279927 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dalpiciclib hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Facebook [cancer.gov]
- 13. What is the mechanism of Dalpiciclib Isethionate? [synapse.patsnap.com]
- 14. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase lb study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Dalpiciclib Hydrochloride: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com